Cyclic Amp tris salt

Description

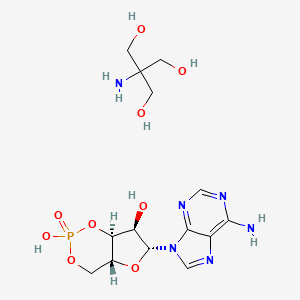

Cyclic adenosine 3′,5′-monophosphate tris salt (cAMP tris salt) is a stabilized salt form of cyclic AMP, a ubiquitous second messenger in eukaryotic and prokaryotic systems. Cyclic AMP consists of an adenosine moiety with a cyclic phosphate bridge connecting the 3′ and 5′ hydroxyl groups of the ribose sugar . The tris salt form incorporates tris(hydroxymethyl)aminomethane (Tris) as a counterion, enhancing solubility and stability in aqueous buffers, particularly in biochemical assays requiring neutral to slightly basic pH conditions .

cAMP tris salt is widely used in studies of intracellular signaling, enzyme kinetics (e.g., adenyl cyclase and phosphodiesterase assays) , and bacterial gene regulation via cyclic AMP receptor proteins (CRPs) . Its applications span cardiovascular research, neurobiology, and microbial physiology, owing to its role in modulating ion channels, metabolic pathways, and transcriptional regulation .

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDDYJFNXTUHIN-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745613 | |

| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-77-6 | |

| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic adenosine monophosphate tris salt is synthesized through the catalytic conversion of adenosine triphosphate to cyclic adenosine monophosphate by the enzyme adenylyl cyclase. This reaction involves the formation of a cyclic phosphate bond between the 3’ and 5’ hydroxyl groups of the ribose sugar. The cyclic adenosine monophosphate is then purified and converted to its tris salt form by neutralizing it with tris(hydroxymethyl)aminomethane.

Industrial Production Methods: Industrial production of cyclic adenosine monophosphate tris salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylyl cyclase. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain high-purity cyclic adenosine monophosphate tris salt.

Chemical Reactions Analysis

Types of Reactions: Cyclic adenosine monophosphate tris salt undergoes various chemical reactions, including:

Oxidation: Cyclic adenosine monophosphate can be oxidized to form adenosine monophosphate.

Reduction: Reduction of cyclic adenosine monophosphate can lead to the formation of adenosine.

Substitution: Cyclic adenosine monophosphate can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Adenosine monophosphate.

Reduction: Adenosine.

Substitution: Various cyclic adenosine monophosphate derivatives.

Scientific Research Applications

Cell Proliferation and Survival

Cyclic AMP plays a significant role in regulating cell proliferation and survival. Research indicates that elevated levels of cyclic AMP can promote the survival of spinal motor neurons in vitro. In a study, spinal motor neurons maintained viability for extended periods when cultured in serum-free conditions with elevated cyclic AMP levels, demonstrating its potential therapeutic implications for motor neuron diseases .

Key Findings:

- Survival Mechanism: Elevated cyclic AMP enhances the effects of peptide trophic factors, supporting long-term survival.

- Experimental Setup: Cultures were treated with cyclic AMP analogs and trophic factors, showing significant improvements in cell viability.

Innate Immune Function Regulation

Cyclic AMP is recognized as a master regulator of innate immune cell function. It influences the activity of phagocytes, which are critical for the body's defense against pathogens. Studies have shown that cyclic AMP can modulate the production of reactive nitrogen intermediates and affect phagocytosis and cytokine generation in immune cells .

Applications:

- Therapeutic Use: Ligands that increase cyclic AMP levels are utilized in treating conditions like pulmonary arterial hypertension.

- Impacts on Immune Response: Increased cyclic AMP has been linked to impaired phagocytic activity, highlighting its dual role in immune modulation.

Intestinal Epithelial Cell Migration

Cyclic AMP has been shown to negatively regulate intestinal epithelial cell migration, which is crucial for wound healing and tissue repair. In studies involving intestinal epithelial cells, treatments that elevated cyclic AMP levels resulted in decreased cell migration rates, suggesting a potential mechanism for dysregulation during inflammatory responses .

Experimental Insights:

- Inhibition Mechanism: Increased protein kinase A activity due to elevated cyclic AMP leads to the sequestration of RhoA, inhibiting actin reorganization necessary for cell movement.

- Clinical Relevance: Understanding this mechanism can inform strategies to enhance healing processes in gastrointestinal diseases.

Pharmacological Applications

Cyclic AMP analogs are widely used in pharmacology to investigate cellular signaling pathways and develop therapeutic agents. For instance, certain nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to affect microbial clearance through modulation of cyclic AMP levels, suggesting a potential avenue for enhancing immune responses during infections .

Case Studies:

- NSAIDs and Immune Response: Research indicates that NSAIDs may enhance bacterial clearance by reducing intracellular cyclic AMP levels, thus promoting phagocytic activity.

- Cyclic AMP Analogs: These compounds are used extensively in laboratory settings to dissect signaling pathways involved in various diseases.

Data Summary Table

| Application Area | Key Findings | Implications |

|---|---|---|

| Cell Proliferation | Elevated cyclic AMP promotes survival of spinal motor neurons | Potential treatment for motor neuron diseases |

| Innate Immune Function | Modulates phagocyte activity; affects cytokine production | Therapeutic targets for immune-related disorders |

| Intestinal Epithelial Migration | Increased cyclic AMP inhibits cell migration | Insights into gastrointestinal healing mechanisms |

| Pharmacological Applications | NSAIDs enhance microbial clearance via cyclic AMP modulation | New strategies for infection management |

Mechanism of Action

Cyclic adenosine monophosphate tris salt is unique compared to other cyclic nucleotides such as cyclic guanosine monophosphate and cyclic inosine monophosphate. While all these compounds function as second messengers, cyclic adenosine monophosphate is specifically involved in the regulation of protein kinase A, whereas cyclic guanosine monophosphate primarily activates protein kinase G. Cyclic inosine monophosphate has distinct roles in immune response and cellular signaling.

Comparison with Similar Compounds

Cyclic Nucleotide Monophosphates

The table below compares cAMP tris salt with structurally analogous cyclic mononucleotides:

Notes:

Modified cAMP Analogs

Functional Insights :

- DBcAMP outperforms cAMP in cardiovascular models due to prolonged stability and tissue penetration .

- Sp-cAMPS is preferred in phosphodiesterase-rich environments due to its non-hydrolyzable backbone .

Bacterial Cyclic Dinucleotides

Structural and Functional Contrasts :

- Cyclic dinucleotides (e.g., c-di-GMP, c-di-AMP) form inter-molecular stacks, enabling receptor binding distinct from monomeric cAMP .

- Unlike cAMP, these dinucleotides directly interface with mammalian immune receptors (e.g., STING), broadening therapeutic applications .

Biological Activity

Cyclic AMP (cAMP) is a crucial second messenger in various biological processes, influencing cellular activities such as metabolism, gene expression, and cell proliferation. The tris salt form of cAMP has been studied for its specific biological activities, particularly its role in signaling pathways and cellular responses. This article delves into the biological activity of cyclic AMP tris salt, highlighting its mechanisms, effects on different cell types, and relevant research findings.

Cyclic AMP exerts its effects primarily through the activation of protein kinase A (PKA) and other signaling pathways. The elevation of intracellular cAMP levels can lead to various cellular responses:

- Activation of Protein Kinase A (PKA) : PKA is activated by cAMP binding, which phosphorylates target proteins involved in metabolic regulation and gene expression.

- Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) : cAMP promotes neuronal survival by phosphorylating GSK-3β, inhibiting its activity and preventing apoptosis in neuronal cells .

- Regulation of Ion Transport : In renal cells, cAMP enhances the activity of Na,K-ATPase, which is crucial for sodium transport and maintaining ion balance .

1. Neuronal Survival

Cyclic AMP has been shown to promote neuronal survival independent of neurotrophic factors. Research indicates that elevating intracellular cAMP levels leads to significant phosphorylation of GSK-3β, which plays a vital role in preventing apoptosis in cerebellar granule neurons .

2. Cell Proliferation

The role of cAMP in cell proliferation is complex and sometimes controversial. Studies suggest that while cAMP can stimulate certain cell types to proliferate, it may also inhibit proliferation in others depending on the context and cell type involved .

3. Platelet Activation

In platelets, thrombin-induced signaling pathways regulate intracellular cAMP levels. Elevated cAMP can modulate platelet activation processes, including calcium mobilization and cytoskeletal reorganization . This highlights the dual role of cAMP in both promoting and inhibiting cellular functions depending on the physiological context.

Case Studies

Table 1: Summary of Key Studies on this compound

Q & A

Q. How should Tris-based buffers be optimized for cyclic AMP binding assays to minimize confounding factors?

Methodological Answer: When designing cyclic AMP binding assays, buffer composition significantly impacts binding specificity. For example, Tris/EDTA buffer eliminates Mg²⁺-dependent binding, which may otherwise skew results . To optimize specificity:

- Test EDTA (1–5 mM) to chelate divalent cations that interfere with binding.

- Avoid 2-mercaptoethanol, which reduces specificity by displacing cyclic AMP .

- Include theophylline (1–10 mM) to inhibit phosphodiesterases that degrade cyclic AMP . Validate buffer conditions using displacement assays with excess unlabelled cyclic GMP to assess cross-reactivity.

Q. What are the critical considerations for preparing cyclic AMP tris salt solutions to ensure stability and bioactivity?

Methodological Answer:

- Use 50 mM Tris-HCl (pH 7.5) with 5 mM MgCl₂ to mimic physiological conditions and stabilize enzymatic interactions .

- Avoid repeated freeze-thaw cycles; aliquot solutions and store at -80°C.

- Confirm bioactivity via kinase assays using purified PDE isoforms (e.g., PDE3, 4, or 5) and radiolabeled substrates (e.g., [³H]-cyclic AMP) to measure inhibition efficacy .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound experiments?

Methodological Answer:

- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values.

- Validate data with ANOVA for multi-group comparisons or Student’s t-test for pairwise analysis .

- Report confidence intervals and effect sizes to quantify uncertainty, as recommended in ACS guidelines for rigorous data interpretation .

Advanced Research Questions

Q. How to resolve contradictions in cyclic AMP binding data caused by heterogeneous intracellular binders?

Methodological Answer: Heterogeneity in cyclic AMP binders, as observed in bovine adrenal extracts, requires:

- Cross-linking assays : Use chemical cross-linkers (e.g., DSS) to stabilize transient protein interactions for SDS-PAGE analysis .

- Buffer stratification : Compare binding affinities in Tris/EDTA vs. Tris/Mg²⁺ buffers to isolate Mg²⁺-dependent vs. independent interactions .

- Proteomic profiling : Combine immunoprecipitation with mass spectrometry to identify low-abundance binders contributing to variability.

Q. How to design experiments to elucidate cell type-specific effects of this compound on NF-κB signaling pathways?

Methodological Answer: Cyclic AMP’s dual role in NF-κB regulation (activating or inhibitory) depends on cell type and PKA localization . To dissect mechanisms:

- Pharmacological inhibition : Treat cells with PKA inhibitors (e.g., H-89) or EPAC activators (e.g., 8-CPT-2’-O-Me-cAMP) to isolate pathway contributions.

- Knockdown models : Use siRNA targeting PKA subunits or NF-κB coactivators (e.g., CBP/p300) in HEK293 vs. immune cells to assess context dependence .

- Reporter assays : Transfect cells with NF-κB luciferase reporters and measure activity under varying cyclic AMP concentrations.

Q. How to differentiate between protein kinase A (PKA)-dependent and independent mechanisms in this compound-mediated cellular responses?

Methodological Answer:

- PKA-specific tools : Use PKA inhibitors (e.g., KT5720) or dominant-negative PKA mutants in parallel with cyclic AMP analogs resistant to PDE degradation (e.g., Sp-8-Br-cAMPS) .

- Compartmentalization studies : Employ FRET-based sensors (e.g., AKAR3) to map PKA activity in subcellular regions vs. global cyclic AMP levels.

- Gene expression profiling : Compare transcriptomic responses in wild-type vs. PKA-knockout models treated with this compound, focusing on CREB vs. NF-κB target genes .

Methodological Best Practices

- Reproducibility : Document buffer compositions, storage conditions, and instrument calibration details per ACS guidelines .

- Data presentation : Use ACS-recommended formats for tables (e.g., SI units, significant figures) and cite primary literature for known compounds .

- Ethical reporting : Disclose potential conflicts (e.g., commercial kinase assay kits) and adhere to FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.